1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride
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Overview
Description
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method starts with the condensation of a hydrazine derivative with a β-ketoester, followed by cyclization to form the pyrazole ring The subsequent reaction with a pyridine derivative completes the fused ring structure
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A simpler analog without the carboxylic acid group.
2H-pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form.
Pyrazolo[4,3-c]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness: 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group allows for further derivatization and enhances its solubility and reactivity compared to its analogs.
Properties
CAS No. |
2408970-13-6 |
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Molecular Formula |
C7H10ClN3O2 |
Molecular Weight |
203.6 |
Purity |
95 |
Origin of Product |
United States |
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